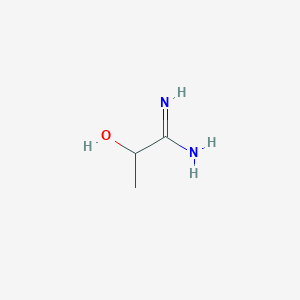
1-(2-Aminoethyl)piperidin-3-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)piperidin-3-ol is a compound that falls within the category of piperidine alkaloids, which are characterized by the presence of a piperidine ring—a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features an aminoethyl group at the first position and a hydroxyl group at the third position of the piperidine ring, making it a 1,3-amino alcohol unit. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine alkaloids, including those with 1,2- and 1,3-amino alcohol units, has been developed from l-pipecolinic acid. A key step in this synthesis involves a regio- and stereoselective oxymercuration–demercuration reaction, which is directed by protecting groups . Another approach for synthesizing 2-(1-aminoalkyl)piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. This method involves a series of reactions including reduction, hydrogenolysis, and diastereoselective reduction to yield substituted diamino alcohols .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)piperidin-3-ol is not directly discussed in the provided papers. However, the structure of related piperidine compounds has been characterized using techniques such as NMR spectroscopy. For example, the three-dimensional structures of various substituted piperidines have been studied to understand the orientation of substituents within the piperidine ring .
Chemical Reactions Analysis
The reactivity of piperidine analogs with different substituents has been explored in various chemical reactions. For instance, heterocyclic building blocks with an ethylene spacer and amine functionality, such as 1-(2-Aminoethyl)piperidine, have been reacted with tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds. These reactions have led to the formation of interesting crystal structures and have shown strong fluorescence and thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)piperidin-3-ol are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was achieved with a yield of 40% at room temperature, indicating the potential stability of such compounds under mild conditions . Additionally, the introduction of various substituents on the piperidine ring can lead to changes in selectivity and potency when the compounds are used as inhibitors, as seen in the development of dipeptidyl peptidase II inhibitors .
Applications De Recherche Scientifique
1. Medicinal Chemistry and Anticonvulsant Drug Development
Aminoalkanol derivatives, including compounds like 1-(2-Aminoethyl)piperidin-3-ol, have garnered significant interest in medicinal chemistry, particularly in the development of new anticonvulsant drugs. Studies have focused on understanding how structural variations, such as the position of the methyl substituent and N-oxide formation, influence the molecular geometry and intermolecular interactions in crystals of these compounds. Such research aids in the design of more effective anticonvulsant medications (Żesławska et al., 2020).
2. Synthesis of Cyclic Borinates
Research into cyclic borinates, which are derived from piperidine and piperazine alcohols like 1-(2-Aminoethyl)piperidin-3-ol, has been conducted to explore their structural and chemical properties. These studies typically involve synthesizing new derivatives and analyzing them using spectroscopic methods and X-ray crystallography. The findings contribute to a better understanding of the molecular geometry and potential applications of these heterocyclic systems (Höpfl et al., 1998).
3. Development of Fluorescence Probes
Compounds like 1-(2-Aminoethyl)piperidin-3-ol have been used in the development of reversible fluorescent probes. These probes are designed to detect redox cycles between oxidative and reductive agents in aqueous solutions and living cells. Such research is pivotal in bioanalytical chemistry and cellular biology, as it allows for the monitoring of redox processes in real-time and in vivo settings (Wang, Ni, & Shao, 2016).
4. Synthesis of Piperidine Derivatives
The synthesis of various piperidine derivatives, which includes 1-(2-Aminoethyl)piperidin-3-ol, is a significant area of research in organic chemistry. These derivatives are important in the development of pharmaceuticals and other organic compounds. Studies often focus on creating new synthesis methods that are more efficient, cost-effective, or yield novel structures with potential applications in medicinal chemistry (Smaliy et al., 2011).
Safety And Hazards
Orientations Futures
Piperidines, including “1-(2-Aminoethyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(2-aminoethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWBQHXJAUDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405715 | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-3-ol | |
CAS RN |
847499-95-0 | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)











